molecular formula C11H18N2O2 B14477714 2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 65840-21-3

2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione

Cat. No.: B14477714
CAS No.: 65840-21-3
M. Wt: 210.27 g/mol
InChI Key: NHZQGBBEGYPZHL-UHFFFAOYSA-N
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Description

2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione is a bicyclic organic compound known for its unique structure and properties. This compound is characterized by its high stability and reactivity, making it a valuable substance in various chemical processes and applications.

Preparation Methods

The synthesis of 2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization to form the bicyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as specific temperature and pressure settings, as well as the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions due to its high reactivity and stability.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals, where its unique properties enhance the performance of the final products.

Mechanism of Action

The mechanism by which 2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione can be compared with other similar compounds such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) and 3,3,6,9,9-Pentamethyl-2,10-diazabicyclo[4.4.0]dec-1-ene. While these compounds share some structural similarities, this compound is unique in its specific arrangement of methyl groups and its bicyclic framework, which confer distinct chemical and physical properties .

Properties

CAS No.

65840-21-3

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2,4,6,7,7-pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione

InChI

InChI=1S/C11H18N2O2/c1-10(2)6-7-11(10,3)8(14)13(5)9(15)12(7)4/h7H,6H2,1-5H3

InChI Key

NHZQGBBEGYPZHL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C1(C(=O)N(C(=O)N2C)C)C)C

Origin of Product

United States

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